

(S)-KT109 CAS number and chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-KT109

Cat. No.: B3026274

[Get Quote](#)

An In-depth Technical Guide to (S)-KT109

(S)-KT109, with the CAS number 2055172-61-5, is the (S)-enantiomer of the potent and selective diacylglycerol lipase beta (DAGL β) inhibitor, KT109.^[1] This document provides a comprehensive overview of its chemical properties, biological activity, and its role in scientific research, tailored for researchers, scientists, and drug development professionals.

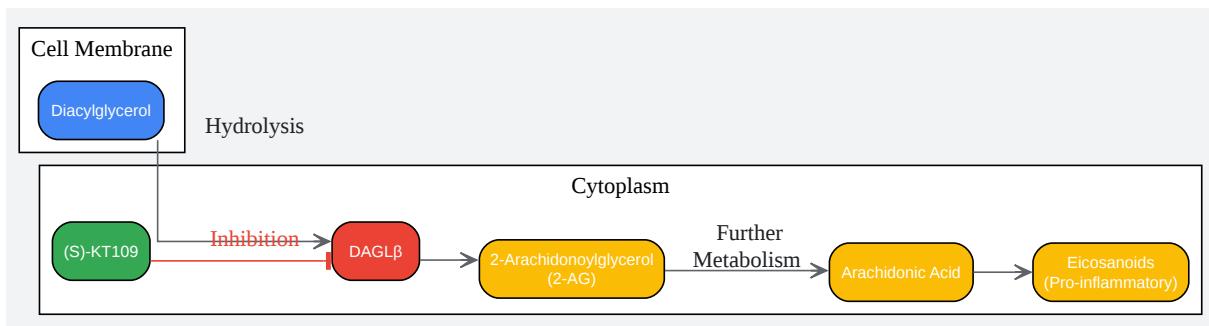
Chemical and Physical Properties

(S)-KT109 shares its core chemical structure with its racemate, KT109, and its (R)-enantiomer. The fundamental properties are summarized below.

Property	Value	Reference
CAS Number	2055172-61-5	[1]
Molecular Formula	C ₂₇ H ₂₆ N ₄ O	[2] [3] [4]
Molecular Weight	422.5 g/mol	[2] [3] [4]
Appearance	White to off-white solid powder	[5]
Purity	≥98%	[3]
Solubility	Soluble in DMSO (10 mg/mL) and DMF (10 mg/mL)	[2] [3] [4]
Storage	Store at -20°C for long-term stability	[4]
Stability	≥ 4 years when stored properly	[2] [3]

Biological Activity and Selectivity

(S)-KT109 is recognized as an inhibitor of diacylglycerol lipase beta (DAGL β), an enzyme crucial for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG). However, it is the less potent enantiomer compared to (R)-KT109. The inhibitory activity of **(S)-KT109** and its related compounds are detailed in the table below.


Compound	Target	IC ₅₀ (nM)	Reference
(S)-KT109	DAGL β	39.81	[1]
DAGL α	794.3	[1]	
ABHD6	630.9	[1]	
(R)-KT109	DAGL β	0.79	[3]
DAGL α	25.12	[3]	
ABHD6	2.51	[3]	
KT109 (racemate)	DAGL β	42	[2][6]
PLA2G7		1000	[6]

The racemate, KT109, demonstrates approximately 60-fold selectivity for DAGL β over DAGL α and exhibits negligible activity against other key enzymes in the endocannabinoid system, such as FAAH and MGLL.[2][6]

Mechanism of Action: Impact on Inflammatory Signaling

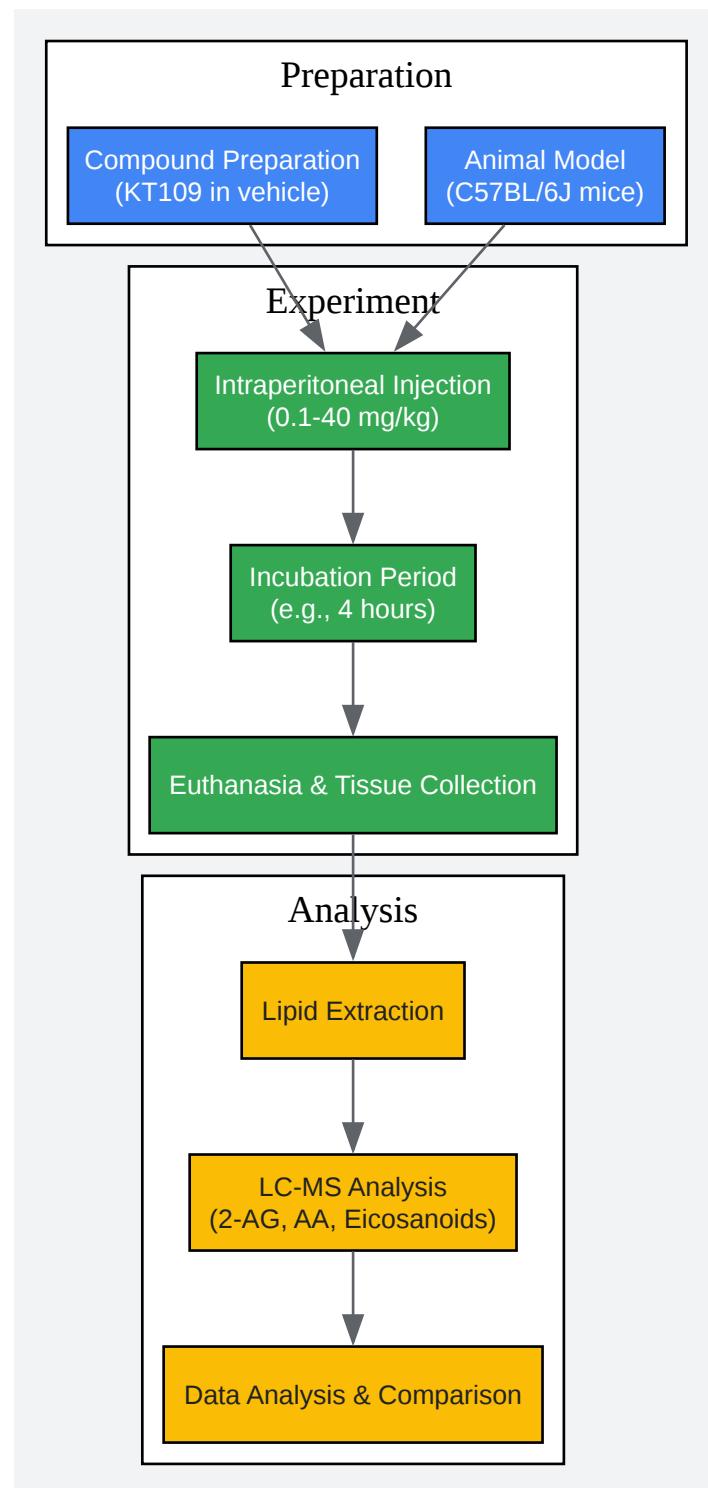
The primary mechanism of action for KT109 involves the inhibition of DAGL β . This enzyme is responsible for the hydrolysis of diacylglycerol to produce the endocannabinoid 2-arachidonoylglycerol (2-AG). 2-AG is a key signaling molecule that can be further metabolized by other enzymes to produce arachidonic acid, a precursor for various pro-inflammatory eicosanoids.

By inhibiting DAGL β , KT109 effectively reduces the levels of 2-AG, arachidonic acid, and downstream eicosanoids. This disruption of the lipid network has been shown to be particularly relevant in the context of macrophage inflammatory responses.[2][6]

[Click to download full resolution via product page](#)

DAGL β Signaling Pathway and Inhibition by **(S)-KT109**

Experimental Protocols


While specific, detailed experimental protocols for **(S)-KT109** are not extensively published, the methodologies used for the racemic mixture, KT109, provide a strong framework for its application in research.

In Vivo Inhibition of DAGL β in Mice

This protocol is based on studies demonstrating the in vivo activity of KT109.

- Objective: To assess the in vivo inhibition of DAGL β and its effect on endocannabinoid and eicosanoid levels in a mouse model.
- Animal Model: C57BL/6J mice.[\[6\]](#)
- Compound Preparation: Dissolve KT109 in a suitable vehicle (e.g., a mixture of ethanol, Emulphor, and saline).
- Administration: Administer KT109 via intraperitoneal (i.p.) injection at doses ranging from 0.1 to 40 mg/kg.[\[6\]](#)

- Time Course: Euthanize animals at a specified time point post-injection (e.g., 4 hours) to collect tissues of interest.^[6]
- Sample Collection: Collect peritoneal macrophages or other relevant tissues for lipid analysis.
- Lipid Analysis: Perform lipid extraction followed by liquid chromatography-mass spectrometry (LC-MS) to quantify the levels of 2-AG, arachidonic acid, and various eicosanoids.
- Data Analysis: Compare the lipid levels in KT109-treated mice to those in vehicle-treated control mice to determine the extent of DAGL β inhibition and its downstream effects.

[Click to download full resolution via product page](#)**In Vivo Experimental Workflow for KT109**

Applications in Research

(S)-KT109, and more broadly the KT109 series of compounds, serve as valuable chemical probes for studying the physiological and pathological roles of DAGL β . Key research areas include:

- Inflammation and Immunology: Investigating the role of the 2-AG signaling pathway in inflammatory processes, particularly in immune cells like macrophages.[2][6]
- Neuroscience: Exploring the function of DAGL β in the central nervous system, where endocannabinoids play a critical role in synaptic plasticity and neuromodulation.
- Pain Research: Studies with KT109 have shown its potential in reversing allodynia in models of neuropathic and inflammatory pain, suggesting DAGL β as a therapeutic target.[6]
- Drug Development: Serving as a lead compound for the development of more potent and selective DAGL β inhibitors for therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medkoo.com [medkoo.com]
- 5. KT109 | inhibitor of DAGL β | CAS# 1402612-55-8 | InvivoChem [invivochem.com]
- 6. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [(S)-KT109 CAS number and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3026274#s-kt109-cas-number-and-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com